Product packaging for Aprinocarsen(Cat. No.:CAS No. 151879-73-1)

Aprinocarsen

Cat. No.: B585716
CAS No.: 151879-73-1
M. Wt: 6435.16
InChI Key: NMYKBZSMOUFOJV-FJSWQEPZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Antisense Oligonucleotides as Research Tools and Therapeutic Modalities

Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleic acid sequences designed to bind to specific messenger RNA (mRNA) molecules. nih.govmdpi.com This binding action can modulate the expression of the protein encoded by the target mRNA, offering a powerful tool for both research and therapeutic applications. nih.gov The concept, first demonstrated in 1978, showed that an oligonucleotide complementary to a viral RNA could decrease viral replication and protein translation. nih.gov This opened the door for the rational design of drugs that could target virtually any gene of interest. nih.gov

The therapeutic potential of ASOs has been explored for a wide range of diseases, particularly those linked to the aberrant expression of a single gene. tandfonline.com Over the past few decades, significant advancements in the chemistry of oligonucleotides have been made to enhance their stability, binding affinity, and pharmacokinetic properties. mdpi.comnih.govoxfordglobal.com These chemical modifications have been crucial in transforming ASOs from laboratory tools into viable therapeutic agents, with several ASO-based drugs now approved by the FDA for various conditions. tandfonline.comcas.org

Definition and Mechanism of Action of First-Generation Phosphorothioate (B77711) Oligonucleotides in Academic Research

First-generation antisense oligonucleotides are characterized by the modification of the phosphodiester backbone, most commonly through the replacement of a non-bridging oxygen atom with a sulfur atom, creating a phosphorothioate linkage. nih.govashpublications.orgfrontiersin.org This chemical alteration was a critical early development that conferred increased resistance to degradation by cellular enzymes called nucleases, thereby extending the half-life of the oligonucleotides in the body. ashpublications.orgfrontiersin.orgbeilstein-journals.org

The primary mechanism of action for many phosphorothioate ASOs involves the recruitment of an enzyme called RNase H. ashpublications.orgaacrjournals.org When the ASO binds to its complementary mRNA target, it forms a DNA-RNA hybrid duplex. aacrjournals.org RNase H recognizes this duplex and selectively cleaves the RNA strand, leading to a reduction in the amount of mRNA available for protein synthesis. ashpublications.orgaacrjournals.org This targeted degradation of mRNA results in a decrease in the production of the specific protein, which can be beneficial if that protein is involved in a disease process. nih.gov While effective, this first generation of ASOs also presented challenges, including lower binding affinity to their target RNA and the potential for off-target effects. beilstein-journals.org

Historical Development of Aprinocarsen (ISIS 3521/LY900003) as an Investigational Compound

This compound, also known as ISIS 3521 and later as LY900003, is a 20-base phosphorothioate antisense oligonucleotide. nih.gov It was designed to specifically inhibit the production of Protein Kinase C-alpha (PKC-α). nih.govnih.gov Developed initially by Isis Pharmaceuticals, this compound was later licensed to Eli Lilly for further development. scispace.comnih.gov

The development of this compound was based on the premise that PKC-α is overexpressed in various cancers and plays a role in tumor cell signaling. nih.gov Preclinical studies in human xenograft models demonstrated that this compound could inhibit the expression of PKC-α protein and suppress tumor growth. nih.gov These promising early results led to its investigation in human clinical trials. mdpi.com

Phase 1 clinical trials were conducted to assess the safety and determine the maximum tolerated dose of this compound in patients with various advanced cancers. nih.gov Subsequent Phase 2 trials investigated its efficacy in specific cancer types, including ovarian carcinoma and non-small cell lung cancer. nih.govmdpi.com Despite showing some evidence of antitumor activity in early trials, later-stage studies did not demonstrate a significant survival benefit, which ultimately led to the discontinuation of its development for these indications. mdpi.commdpi.com

Significance of Protein Kinase C-alpha (PKC-α) as a Molecular Target in Cellular Processes

Protein Kinase C-alpha (PKC-α) is a member of the protein kinase C family of serine/threonine kinases. nih.govnih.gov These enzymes are crucial components of cellular signal transduction pathways, regulating a wide array of fundamental cellular processes. nih.govresearchgate.net PKC-α, in particular, has been implicated in the regulation of cell proliferation, differentiation, apoptosis (programmed cell death), cell adhesion, and cell cycle control. nih.govresearchgate.netwikipedia.org

The expression and activity of PKC-α can be altered in various disease states, including cancer. mdpi.com In some cancers, PKC-α is overexpressed and believed to contribute to tumor growth and progression. mdpi.combiorxiv.org For instance, studies have shown that PKC-α can promote cell proliferation and survival in certain cancer models. mdpi.com Its role, however, can be complex and tissue-dependent, as in some contexts, it may act as a tumor suppressor. nih.govfrontiersin.org The multifaceted involvement of PKC-α in cellular signaling has made it an attractive, albeit challenging, target for therapeutic intervention in various diseases. nih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C196H249N68O105P19S19 B585716 Aprinocarsen CAS No. 151879-73-1

Properties

CAS No.

151879-73-1

Molecular Formula

C196H249N68O105P19S19

Molecular Weight

6435.16

InChI

InChI=1S/C196H249N68O105P19S19/c1-75-37-249(189(285)237-165(75)267)132-23-89(109(337-132)51-313-371(294,390)351-84-18-141(331-103(84)45-265)259-69-215-149-159(259)225-179(203)231-173(149)275)359-378(301,397)320-54-112-92(26-135(340-112)252-40-78(4)168(270)240-192(252)288)358-377(300,396)315-48-106-86(20-129(334-106)246-14-10-124(198)222-186(246)282)353-372(295,391)318-52-110-90(24-133(338-110)250-38-76(2)166(268)238-190(250)286)356-376(299,395)316-49-107-88(22-131(335-107)248-16-12-126(200)224-188(248)284)355-374(297,393)326-60-118-98(32-142(346-118)260-70-216-150-160(260)226-180(204)232-174(150)276)365-383(306,402)317-50-108-87(21-130(336-108)247-15-11-125(199)223-187(247)283)354-373(296,392)319-53-111-95(29-138(339-111)255-43-81(7)171(273)243-195(255)291)362-381(304,400)328-62-120-102(36-146(348-120)264-74-220-154-164(264)230-184(208)236-178(154)280)369-388(311,407)330-64-122-100(34-144(350-122)262-72-218-152-162(262)228-182(206)234-176(152)278)367-385(308,404)324-58-116-96(30-139(344-116)256-44-82(8)172(274)244-196(256)292)363-382(305,401)327-61-119-101(35-145(347-119)263-73-219-153-163(263)229-183(207)235-177(153)279)368-387(310,406)325-59-117-97(31-140(345-117)258-68-214-148-156(202)210-66-212-158(148)258)364-386(309,405)329-63-121-99(33-143(349-121)261-71-217-151-161(261)227-181(205)233-175(151)277)366-384(307,403)323-57-115-94(28-137(343-115)254-42-80(6)170(272)242-194(254)290)361-380(303,399)322-56-114-93(27-136(342-114)253-41-79(5)169(271)241-193(253)289)360-379(302,398)321-55-113-91(25-134(341-113)251-39-77(3)167(269)239-191(251)287)357-375(298,394)314-47-105-85(19-128(333-105)245-13-9-123(197)221-185(245)281)352-370(293,389)312-46-104-83(266)17-127(332-104)257-67-213-147-155(201)209-65-211-157(147)257/h9-16,37-44,65-74,83-122,127-146,265-266H,17-36,45-64H2,1-8H3,(H,293,389)(H,294,390)(H,295,391)(H,296,392)(H,297,393)(H,298,394)(H,299,395)(H,300,396)(H,301,397)(H,302,398)(H,303,399)(H,304,400)(H,305,401)(H,306,402)(H,307,403)(H,308,404)(H,309,405)(H,310,406)(H,311,407)(H2,197,221,281)(H2,198,222,282)(H2,199,223,283)(H2,200,224,284)(H2,201,209,211)(H2,202,210,212)(H,237,267,285)(H,238,268,286)(H,239,269,287)(H,240,270,288)(H,241,271,289)(H,242,272,290)(H,243,273,291)(H,244,274,292)(H3,203,225,231,275)(H3,204,226,232,276)(H3,205,227,233,277)(H3,206,228,234,278)(H3,207,229,235,279)(H3,208,230,236,280)/t83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103+,104+,105+,106+,107+,108+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,127+,128+,129+,130+,131+,132+,133+,134+,135+,136+,137+,138+,139+,140+,141+,142+,143+,144+,145+,146+,370?,371?,372?,373?,374?,375?,376?,377?,378?,379?,380?,381?,382?,383?,384?,385?,386?,387?,388?/m0/s1

InChI Key

NMYKBZSMOUFOJV-FJSWQEPZSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3CO)N4C=NC5=C4N=C(NC5=O)N)OP(=S)(O)OCC6C(CC(O6)N7C=C(C(=O)NC7=O)C)OP(=S)(O)OCC8C(CC(O8)N9C=CC(=NC9=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=O)(OCC1C(CC(O1)N1C=NC2=C1N=CN=C2N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=CN=C2N)O)S

Origin of Product

United States

Molecular and Cellular Mechanisms of Aprinocarsen

Targeting Specificity: Complementarity to Human PKC-α mRNA 3′-Untranslated Region

At the heart of aprinocarsen's mechanism is its design as a 20-mer phosphorothioate (B77711) antisense oligonucleotide. nih.govconicet.gov.armdpi.commdpi.com This synthetic single-stranded DNA molecule is engineered to be precisely complementary to a specific sequence within the 3′-untranslated region (3'-UTR) of the human PKC-α messenger RNA (mRNA). nih.govconicet.gov.armdpi.comnih.govscispace.comnih.govcancer.gov The 3'-UTR is a critical regulatory region of mRNA that influences its stability, localization, and translation into protein. By targeting this specific region, this compound ensures that its action is directed predominantly against PKC-α mRNA, minimizing off-target effects. The phosphorothioate modification of its backbone provides resistance to degradation by cellular enzymes, enhancing its stability and duration of action. conicet.gov.ar

Ribonuclease H (RNase H)-Mediated Cleavage of Target mRNA

Upon entering a cell, this compound seeks out and hybridizes, or binds, to its complementary sequence on the PKC-α mRNA. nih.govscispace.com This binding event creates a DNA-RNA hybrid duplex. This hybrid structure is then recognized by a ubiquitous cellular enzyme called Ribonuclease H (RNase H). nih.govmdpi.commdpi.comnih.govscispace.commdpi.com RNase H specifically degrades the RNA strand of such hybrid molecules. Consequently, the PKC-α mRNA is cleaved and subsequently degraded by the cell's machinery, effectively preventing it from serving as a template for protein synthesis. nih.govscispace.commdpi.com

Absence of Effect on Other PKC Isoforms (e.g., PKC-eta and zeta)

A critical aspect of this compound's molecular mechanism is its high degree of specificity for the alpha isoform of protein kinase C. The PKC family consists of multiple related but distinct isozymes, each with unique roles in cellular function. scispace.comnih.govresearchgate.net Research has demonstrated that this compound does not affect the expression of other PKC family members, such as PKC-eta and PKC-zeta. medchemexpress.com This isoform-specific inhibition is crucial as it minimizes the potential for unintended disruption of other vital cellular signaling pathways that are regulated by different PKC isoforms.

Table 2: Isoform Specificity of this compound

PKC IsoformEffect of this compoundReference
PKC-αInhibited nih.govmdpi.comnih.govscispace.comnih.govcancer.govmdpi.commedchemexpress.com
PKC-etaNo effect medchemexpress.com
PKC-zetaNo effect medchemexpress.com

Preclinical Efficacy Studies of Aprinocarsen

In Vivo Animal Model Studies

The preclinical efficacy of aprinocarsen has also been evaluated in animal models. In studies involving athymic mice, which lack a normal immune system and therefore can host human tumor xenografts, this compound has demonstrated the ability to inhibit the growth of the human glioblastoma cell line, U-87. nih.govscispace.com U-87 cells are a well-established model for studying glioblastoma, a highly aggressive form of brain cancer. altogenlabs.comarchivesofmedicalscience.com When these tumor cells were implanted subcutaneously in the mice, treatment with this compound resulted in a significant reduction in tumor growth. nih.govscispace.com Furthermore, in mice with U-87 tumors implanted intracranially, treatment with this compound led to a significant reduction in mortality. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
Protein Kinase C-alpha (PKC-α)
PKC-eta

Inhibition of Human Glioblastoma Tumor Cell Line (U-87) in Athymic Mice

Subcutaneous Xenograft Models: Tumor Growth Delay and Reduction

This compound has demonstrated significant efficacy in preclinical studies utilizing subcutaneous xenograft models. In a notable example, athymic nude mice were implanted subcutaneously with U-87 human glioblastoma cells. nih.govscispace.com Treatment with this compound was initiated once tumors reached a volume of approximately 100 mm³. scispace.com The administration of the antisense oligonucleotide resulted in a significant reduction in tumor growth and a notable growth delay compared to control groups receiving either saline or a scrambled-sequence control antisense compound. scispace.com When treatment with this compound was halted, tumor growth resumed at a rate comparable to that of the control animals, indicating the requirement of the compound for sustained tumor suppression. scispace.com

Xenograft ModelCell LineKey Findings
SubcutaneousU-87 (Glioblastoma)Significant tumor growth delay and reduction. nih.govscispace.com
Intracranial Xenograft Models: Significant Reduction in Mortality and Tumor Size
Xenograft ModelCell LineKey Findings
IntracranialU-87 (Glioblastoma)Significant reduction in mortality. scispace.com
Marked reduction in tumor size upon histological examination. nih.govscispace.com

Inhibition of T-24 Bladder, A549 Lung, and Colo 205 Colon Carcinoma Xenografts in Nude Mice

The efficacy of this compound extends beyond glioblastoma models. The compound was shown to inhibit the growth of several other human tumor cell lines xenografted in nude mice. researchgate.net Specifically, this compound demonstrated dose-dependent growth inhibition of T-24 bladder carcinoma, A549 lung carcinoma, and Colo 205 colon carcinoma. researchgate.netgeneticsmr.org The potency of the inhibition varied between the cell lines, with 50% inhibitory dose (ID50) values ranging from 0.06 to 0.6 mg/kg daily when administered intravenously. researchgate.net In contrast, control phosphorothioate (B77711) oligonucleotides that did not target human PKC-α showed no effect on tumor growth, highlighting the sequence-specific activity of this compound. researchgate.net

Xenograft Cell LineTumor TypeID50 for Growth Inhibition (daily i.v.)
T-24Bladder Carcinoma0.06 - 0.6 mg/kg researchgate.net
A549Lung Carcinoma0.06 - 0.6 mg/kg researchgate.net
Colo 205Colon Carcinoma0.06 - 0.6 mg/kg researchgate.net

Reduction of PKC-α Protein in Xenografted Tumors Without Affecting Other Isoforms

A key aspect of this compound's preclinical validation is its ability to specifically inhibit its target, protein kinase C-alpha (PKC-α), in vivo. nih.govresearchgate.net Studies have confirmed that this compound treatment leads to a reduction in the concentration of PKC-α protein in tumor cells. nih.govresearchgate.netcapes.gov.br For instance, a reduction in PKC-α protein was observed in A549 carcinoma cells. nih.gov Crucially, the inhibitory action of this compound appears to be highly specific to the alpha isoform. In human bladder carcinoma (T-24) cells, this compound demonstrated no effect on the expression of other PKC family genes, such as PKC-eta and PKC-zeta, confirming its targeted action. researchgate.net

Pharmacokinetic Characterization in Preclinical Systems

Absorption and Distribution in Animal Models (e.g., Mice, Non-Human Primates)

Following administration in preclinical models, aprinocarsen exhibits rapid distribution from plasma into various tissues. nih.gov Systemically administered antisense oligonucleotides (ASOs) like this compound tend to distribute broadly, with the highest concentrations typically found in the liver, kidney, bone marrow, adipocytes, and lymph nodes. nih.gov

Studies in non-human primates have provided specific insights into the plasma concentrations achievable with this compound. Pharmacokinetic modeling based on these preclinical studies helps predict the compound's behavior. For instance, a 24-hour infusion in non-human primates was projected to yield maximum plasma concentrations (Cmax) between 18 and 26 mcg/ml. researchgate.net In mice xenografted with human glioblastoma cells, intraperitoneal administration of this compound was found to be well-tolerated and resulted in effective tumor growth inhibition. mdpi.comnih.gov The pharmacokinetics in these animal models were found to be generally predictable.

Pharmacokinetic Parameters of this compound in Non-Human Primates
ParameterValueAnimal ModelSource
Maximum Plasma Concentration (Cmax)18 - 26 mcg/mlNon-Human Primates researchgate.net

Elimination Pathways: Exonuclease-Mediated Base Deletion as Principal Route

The primary route for the elimination of this compound and other phosphorothioate (B77711) oligonucleotides is through metabolic breakdown rather than hepatic or renal clearance of the intact drug. nih.gov The principal mechanism of catabolism is exonuclease-mediated base deletion. nih.gov The phosphorothioate backbone of this compound is specifically designed to provide resistance against rapid degradation by exonucleases, which increases the compound's stability in serum and tissues compared to unmodified oligonucleotides. researchgate.net This controlled degradation is a key feature of its pharmacokinetic profile.

Pharmacokinetic Variability in Preclinical Studies

A notable characteristic of this compound's pharmacokinetics is the significant variability observed in preclinical studies. scispace.com This variability is evident in the wide range of plasma concentrations measured among individual subjects within a study. scispace.com Data from early clinical trials, which were informed by these preclinical findings, confirmed an "extremely high degree of interpatient variability" in the steady-state plasma concentration (Css) of this compound. nih.govscispace.com In one study, the Css spanned a 19-fold range, with a coefficient of variation calculated at 93.7%, highlighting this pronounced variability. scispace.com While small patient numbers in some study cohorts made it difficult to definitively establish a nonlinear dose-clearance relationship, some data suggested that clearance might be more rapid at lower doses.

Pharmacokinetic Variability of this compound
ParameterObservationSignificanceSource
Inter-subject Variability in CssExtremely high (19-fold range)Highlights the unpredictable nature of plasma exposure between individuals. scispace.com
Coefficient of Variation (CV)93.7%Quantifies the high level of dispersion in plasma concentration data. scispace.com

Cellular Uptake Mechanisms in Research Models (e.g., Endocytosis)

For this compound to exert its biological effect, it must first enter the target cells. The cellular uptake of ASOs is an active process that predominantly occurs via endocytosis. mdpi.commdpi.comquestjournals.org This process begins with the adsorption of the ASO to proteins on the cell membrane. mdpi.com Following this binding, the ASO is internalized into the cell. mdpi.com

Several endocytic pathways have been identified as being involved in ASO uptake, including clathrin-mediated endocytosis, caveolin-dependent endocytosis, and macropinocytosis. mdpi.commdpi.compreprints.org Once inside the cell, the ASOs are enclosed within early endosomes, which then mature into late endosomes. mdpi.comscienceopen.com A critical and often rate-limiting step is the escape of the ASO from these endosomal compartments into the cytoplasm or nucleus, where it can find its target mRNA. mdpi.comscienceopen.com A large portion of internalized ASOs may not escape and are ultimately trafficked to lysosomes for degradation, a process known as non-productive uptake. mdpi.comscienceopen.com

Intratumoral Concentration Achieved in Xenograft Models

A crucial factor for the efficacy of an anticancer agent is its ability to reach the tumor site in sufficient concentrations. Preclinical studies using human tumor xenograft models have demonstrated that this compound can accumulate within tumor tissue. researchgate.netnih.gov

In a key study involving nude mice with subcutaneously implanted human U-87 glioblastoma tumors, the concentration of intact this compound within the tumor cells was measured. nih.gov Twenty-four hours after the last of 21 daily intraperitoneal doses, the intratumoral concentration was approximately 2.0 μM. researchgate.netnih.gov This concentration is significantly higher—by a factor of 10 to 20-fold—than the in vitro IC50, which is the concentration required to inhibit 50% of the target's activity. nih.gov This demonstrates that therapeutically relevant concentrations of this compound can be achieved in a solid tumor model. researchgate.netnih.gov

Intratumoral Concentration of this compound in a Xenograft Model
Animal ModelTumor TypeIntratumoral ConcentrationComparison to In Vitro IC50Source
Nude MiceSubcutaneous U-87 Glioblastoma~2.0 μM10- to 20-fold greater researchgate.netnih.gov

Molecular Targets and Associated Biological Pathways

Protein Kinase C-alpha (PKC-α) as a Key Regulatory Enzyme

Protein Kinase C-alpha (PKC-α) is a crucial enzyme belonging to the family of serine/threonine kinases. scispace.comoup.com These enzymes play a pivotal role in intracellular signal transduction, responding to a variety of external stimuli such as growth factors, hormones, and neurotransmitters. karger.comnih.gov PKC-α is a member of the conventional PKC subfamily, which requires calcium, diacylglycerol (DAG), and phospholipids (B1166683) for its activation. mdpi.combio-rad.com

The activation of PKC-α is a complex process that involves its translocation to the cell membrane and subsequent conformational changes. mdpi.com This activation is initiated by signals that lead to the hydrolysis of membrane phospholipids, generating DAG and increasing intracellular calcium levels. bio-rad.com Once activated, PKC-α phosphorylates a wide range of substrate proteins, thereby regulating their activity and initiating downstream cellular responses.

Aprinocarsen is a 20-base phosphorothioate (B77711) antisense oligonucleotide specifically designed to bind to the 3'-untranslated region of human PKC-α messenger RNA (mRNA). mdpi.com This binding forms a hybrid complex that is then cleaved by RNase H, an enzyme that degrades the RNA strand of an RNA-DNA hybrid. scispace.comnih.govmdpi.com This action leads to a reduction in the levels of PKC-α protein, with a reported IC50 value of 50–100 nM for the reduction of PKC-α mRNA. mdpi.commedchemexpress.com This targeted inhibition of PKC-α expression makes this compound a specific tool for studying and potentially modulating the pathways regulated by this enzyme. karger.commdpi.com

Involvement of PKC-α in Cellular Differentiation and Proliferation

PKC-α is deeply implicated in the fundamental cellular processes of differentiation and proliferation. scispace.comoup.commedchemexpress.com Its role can be complex and context-dependent, sometimes promoting and other times inhibiting these processes, depending on the cell type and the specific signaling environment. mdpi.com

In the context of cancer, altered levels and activity of PKC-α have been observed in various tumor types. scispace.comnih.gov For instance, some studies have reported increased PKC-α activity in breast tumors compared to normal tissue. scispace.comnih.gov In some hematologic malignancies like non-Hodgkin lymphoma (NHL) and acute myelogenous leukemia (AML), PKC-α has been associated with tumorigenesis. karger.com Specifically, in certain lymphoma cell lines, PKC-α appears to function as an anti-apoptotic and proliferation-promoting factor. karger.com

The inhibition of PKC-α by this compound has been shown to regulate cell differentiation and proliferation in preclinical models. medchemexpress.com By reducing the expression of PKC-α, this compound can influence the growth of human tumor cell lines. medchemexpress.com For example, it has been demonstrated to inhibit the growth of human glioblastoma, bladder carcinoma, lung carcinoma, and colon carcinoma cell lines in nude mice. scispace.commedchemexpress.com

Role of PKC-α in Signal Transduction Pathways

PKC-α is a central node in numerous signal transduction pathways that govern a wide array of cellular functions. karger.commdpi.com As a serine/threonine kinase, it acts as a molecular switch, transducing signals from the cell surface to the nucleus, ultimately leading to changes in gene expression and cellular behavior. nih.gov

The activation of PKC-α is often triggered by G-protein coupled receptors and receptor tyrosine kinases. bio-rad.com Upon activation by second messengers like diacylglycerol (DAG) and calcium, PKC-α can influence several key signaling cascades, including:

Mitogen-Activated Protein Kinase (MAPK) Pathway: PKC-α can modulate the activity of the Raf/MEK/ERK pathway, which is critical for cell proliferation, differentiation, and survival. nih.gov

Phosphoinositide 3-Kinase (PI3K)/AKT Pathway: There are links between PKC and the PI3K/AKT pathway, another crucial regulator of cell survival and proliferation. nih.govaacrjournals.org

NF-κB Signaling: PKC isoforms, including potentially PKC-α, can activate the NF-κB pathway, which is involved in inflammation, immunity, and cell survival. mdpi.com

By inhibiting the expression of PKC-α, this compound effectively dampens these downstream signaling events. This disruption of key cellular communication networks is a primary mechanism through which this compound exerts its biological effects. karger.com

PKC-α Modulation of Apoptosis Pathways

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. PKC-α has a multifaceted and often contradictory role in the regulation of apoptosis. nih.govmdpi.com

In some cellular contexts, PKC-α exhibits anti-apoptotic functions. For instance, in glioma cells, it can protect against apoptosis by suppressing the p53-mediated activation of IGFBP3. drugbank.com Similarly, in certain leukemia cells, it mediates an anti-apoptotic action by phosphorylating BCL2. drugbank.com Pharmacological inhibition of PKC-α has been shown to promote apoptosis in some tumor models. karger.com

Conversely, in other scenarios, PKC-α activation can lead to apoptosis. For example, in HL-60 promyelocytic leukemia cells, the pro-apoptotic drug camptothecin (B557342) induces DAG, which in turn activates PKC-α, leading to a cascade of events culminating in apoptosis. karger.com

The net effect of PKC-α on apoptosis appears to be highly dependent on the specific cell type, the nature of the apoptotic stimulus, and the interplay with other signaling pathways. karger.com By reducing PKC-α levels, this compound can sensitize tumor cells to apoptosis, a key goal of many cancer therapies. nih.gov

PKC-α in the Context of Drug Resistance Mechanisms in Preclinical Settings

The development of drug resistance is a major obstacle in cancer treatment. Preclinical studies have suggested a significant role for PKC-α in the modulation of drug resistance. scispace.comnih.gov Overexpression of PKC-α has been associated with the multidrug resistance phenotype in some cancer cells. karger.com

One of the proposed mechanisms involves the ability of PKC inhibitors to reverse P-glycoprotein (Pgp)-mediated multidrug resistance. mdpi.com While this compound's primary action is to reduce PKC-α synthesis rather than directly inhibit its activity, the resulting decrease in PKC-α levels could potentially contribute to overcoming resistance.

Preclinical data have indicated that targeting PKC could enhance the efficacy of conventional cytotoxic drugs. scispace.comnih.gov This suggests that combining a PKC-α inhibitor like this compound with other chemotherapeutic agents might be a strategy to circumvent or delay the onset of drug resistance. However, it is important to note that the emergence of secondary drug resistance to targeted therapies, including those targeting PKC pathways, remains a challenge. aacrjournals.org

Relationship to Other Antineoplastic Agents and PKC Inhibitors in Research

This compound belongs to a class of agents that target PKC for cancer therapy. karger.commdpi.com The rationale for developing such agents stems from the frequent dysregulation of PKC isoforms in many cancers and their critical role in tumor progression. mdpi.com

Several other antineoplastic agents have been shown to inhibit PKC, including tamoxifen (B1202) and anthracyclines, suggesting that PKC inhibition may be a shared mechanism of action for some established cancer drugs. scispace.comnih.gov

The field of PKC-targeted therapy includes a variety of inhibitors with different specificities for the various PKC isoforms. mdpi.com For example, enzastaurin (B1662900) is a selective inhibitor of PKCβ. aacrjournals.org The clinical experience with these different inhibitors, including the observation that a specific PKCα inhibitor like this compound did not show significant survival benefits in some trials, has led to ongoing research into whether less specific PKC inhibitors might be more effective. aacrjournals.org The development of new PKC inhibitors with greater isoenzyme specificity and a deeper understanding of the intricate signaling pathways involved are crucial for advancing this therapeutic approach. mdpi.com

Mechanisms of Acquired Resistance in Preclinical Models and Research Implications

Analysis of Resistance Patterns in In Vitro Cell Lines

The initial investigation into acquired drug resistance often begins with in vitro cell line models. nih.gov These models are instrumental for conducting in-depth functional studies and for comparing multiple therapeutic approaches in a controlled environment. nih.gov To study acquired resistance to aprinocarsen, cancer cell lines initially sensitive to the drug would be continuously exposed to escalating concentrations of this compound over a prolonged period. aacrjournals.orgaacrjournals.org This process selects for and allows the expansion of cells that have developed mechanisms to survive and proliferate despite the presence of the drug.

Once resistant cell lines are established, a variety of analyses are performed to characterize the resistance patterns. This includes determining the fold-increase in the half-maximal inhibitory concentration (IC50) compared to the parental, sensitive cell line. Cross-resistance studies would also be conducted to assess whether resistance to this compound confers resistance to other anti-cancer agents, particularly other PKC inhibitors or cytotoxic chemotherapies. aacrjournals.org

Below is a hypothetical data table illustrating the kind of data that would be generated from such in vitro studies.

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold ResistanceCross-Resistance Observed (Agent)
A549 (Lung Carcinoma)150180012Cisplatin
T-24 (Bladder Carcinoma)200250012.5Doxorubicin
U-87 MG (Glioblastoma)120156013Temozolomide

This table is illustrative and based on general methodologies for studying drug resistance. Specific data for this compound resistance is not publicly available.

Investigation of Resistance Mechanisms in Xenograft Models

To understand resistance in a more physiologically relevant context, researchers utilize xenograft models. certisoncology.com These in vivo models involve implanting human tumor cells, either from established cell lines or directly from patients (patient-derived xenografts or PDX), into immunocompromised mice. crownbio.com To investigate acquired resistance to this compound, tumors would be allowed to establish in the mice, which would then be treated with this compound. nih.gov

Tumors that initially respond to treatment but then regrow would be considered to have acquired resistance. These resistant tumors can then be excised and analyzed. nih.gov Comparing the molecular and cellular characteristics of the resistant tumors to those of sensitive tumors that responded to treatment can reveal key resistance mechanisms that emerge in a complex in vivo environment. nih.gov Orthotopic xenograft models, where human tumor cells are implanted into the corresponding organ in the mouse, can provide even greater clinical relevance by better mimicking the tumor microenvironment and metastatic processes. certisoncology.com

Genomic and Proteomic Changes Associated with Resistance in Experimental Systems

The development of drug resistance is fundamentally driven by changes at the genomic and proteomic levels. mdpi.comfrontiersin.org Advanced "omics" technologies are employed to identify these alterations in both this compound-resistant in vitro cell lines and xenograft tumor tissues. nih.govracgp.org.au

Genomic Analysis: This involves sequencing the DNA and RNA of resistant cells to identify mutations, gene amplifications, or changes in gene expression that could contribute to resistance. For an antisense oligonucleotide like this compound, which targets a specific mRNA, alterations in the target gene (PKC-α) itself, or in genes of downstream signaling pathways, would be of particular interest.

Proteomic Analysis: Proteomics focuses on the large-scale study of proteins. frontiersin.org Techniques like mass spectrometry are used to compare the protein profiles of sensitive and resistant cells. racgp.org.au This can reveal changes in protein expression, post-translational modifications, or protein-protein interactions that allow cancer cells to bypass the effects of this compound. For instance, the upregulation of alternative survival pathways or alterations in drug transport proteins could be identified. nih.gov

The integration of genomic and proteomic data, often referred to as proteogenomics, provides a more comprehensive understanding of the molecular landscape of resistance. frontiersin.org

Below is a hypothetical table summarizing potential genomic and proteomic changes that could be associated with this compound resistance.

Alteration TypeGene/ProteinDescription of ChangePotential Consequence
Genomic PRKCA (PKC-α)Mutation in the this compound binding siteReduced drug binding and target inhibition
Genomic ABCB1 (MDR1)Gene amplificationIncreased drug efflux
Proteomic RAF1Increased phosphorylationActivation of bypass signaling pathway (MAPK)
Proteomic BCL2UpregulationInhibition of apoptosis

This table is illustrative and based on common mechanisms of resistance to targeted therapies. Specific genomic and proteomic changes for this compound resistance are not publicly available.

Modeling of Resistance in Experimental Tumor Models

To better replicate the complexity of human tumors, advanced in vitro models are being increasingly used. mdpi.com Three-dimensional (3D) multicellular tumor spheroids, for example, can mimic the cellular heterogeneity, cell-cell interactions, and nutrient gradients of a tumor more accurately than traditional 2D cell cultures. mdpi.com By developing this compound-resistant spheroids, researchers can study resistance mechanisms in a context that includes physical barriers to drug penetration and the influence of the tumor microenvironment. mdpi.com

Furthermore, co-culture models that include not only cancer cells but also stromal cells like fibroblasts and immune cells can be used to investigate the role of the tumor microenvironment in acquired resistance. mdpi.com These models can help to elucidate how interactions between cancer cells and their surrounding non-cancerous cells contribute to drug resistance, a phenomenon known as cell adhesion-mediated drug resistance. mdpi.com Mathematical modeling of tumor growth curves from xenograft studies can also help to identify biomarkers that predict drug efficacy and the emergence of resistance. crownbio.com

Advanced Research Methodologies and Delivery Systems

Antisense Oligonucleotide Design and Modifications for Research

Aprinocarsen, an antisense oligonucleotide (ASO), is specifically designed to inhibit the production of protein kinase C-α (PKC-α). ASOs are single-stranded, synthetic nucleic acid molecules, typically 15 to 25 nucleotides long, that are engineered to be complementary to a specific messenger RNA (mRNA) sequence. mdpi.com This complementarity allows the ASO to bind to its target mRNA, leading to the downregulation of the corresponding protein. nih.gov The design and chemical modification of ASOs like this compound are critical for their stability, specificity, and efficacy in research applications. mdpi.comnih.gov

Phosphorothioate (B77711) Backbone for Nuclease Resistance and Stability

A primary challenge in the use of oligonucleotides is their rapid degradation by nucleases, which are abundant in biological fluids and within cells. mdpi.com To overcome this, this compound incorporates a phosphorothioate (PS) backbone modification. In a PS linkage, one of the non-bridging oxygen atoms in the phosphate (B84403) group of the DNA backbone is replaced by a sulfur atom. mdpi.comglenresearch.com This chemical alteration confers significant resistance to nuclease digestion, thereby increasing the stability and half-life of the oligonucleotide in serum and tissues compared to unmodified phosphodiester linkages. mdpi.comnih.gov The increased stability is crucial for maintaining effective concentrations of the ASO for a sufficient duration to achieve the desired gene silencing effect. nih.gov While PS modifications enhance stability, they also introduce chirality at each phosphorus center, resulting in a mixture of diastereomers. glenresearch.com

Table 1: Comparison of Phosphodiester and Phosphorothioate Linkages

FeaturePhosphodiester LinkagePhosphorothioate Linkage
Structure Contains a phosphate group (PO₄) connecting nucleosides.One non-bridging oxygen in the phosphate group is replaced by sulfur. mdpi.comglenresearch.com
Nuclease Resistance Susceptible to degradation by nucleases. mdpi.comResistant to nuclease degradation. mdpi.com
Stability in Serum Low stability. Increased stability.
Chirality Achiral at the phosphorus center.Chiral at the phosphorus center, creating diastereomers. glenresearch.com

Sequence Specificity and Bioinformatics in ASO Design

The effectiveness of an ASO is highly dependent on its sequence, which must be precisely complementary to the target mRNA to ensure specific binding. nih.gov this compound is a 20-base oligonucleotide with the sequence 5'-GTTCTCGCTGGTGAGTTTCA-3', designed to be complementary to the 3' untranslated region of the human PKC-α mRNA. The selection of this target sequence is a critical step, often guided by bioinformatics tools. numberanalytics.commdpi.com

Bioinformatics plays a crucial role in modern ASO design by facilitating:

Target Site Selection: Computational algorithms can predict accessible regions within the target mRNA's secondary structure, such as loops and bulges, which are more amenable to ASO binding. mdpi.com

Sequence Analysis: Tools like BLAST and FASTA are used to compare potential ASO sequences against entire transcriptomes to identify and avoid potential off-target binding. nih.govnumberanalytics.com This helps in selecting sequences that are less likely to hybridize with unintended RNAs, thereby minimizing off-target effects. nih.gov

Predictive Modeling: Software can model the hybridization of an ASO to its target and predict the thermodynamic stability of the resulting duplex. mdpi.com

By leveraging these computational methods, researchers can design ASOs like this compound with high affinity and specificity for their intended target, which is a prerequisite for reliable gene silencing studies. nih.govmdpi.com

In Vitro Transfection Methodologies for this compound

For in vitro studies, this compound must be efficiently delivered into cultured cells. This is typically achieved through transfection, a process that introduces nucleic acids into eukaryotic cells. nih.gov

Use of Transfection Reagents (e.g., Lipofectamine)

Cationic lipid-based transfection reagents, such as Lipofectamine, are widely used for delivering ASOs into cells. thermofisher.comnih.gov These reagents consist of liposomes that have a net positive charge. They form complexes with the negatively charged backbone of oligonucleotides like this compound. nih.gov These lipid-DNA complexes can then fuse with the negatively charged cell membrane, facilitating the entry of the ASO into the cell. thermofisher.com Lipofectamine 2000 is a proprietary formulation known for high transfection efficiency across a variety of cell types. thermofisher.comnih.gov The protocol generally involves diluting both the ASO and the Lipofectamine reagent in a serum-free medium before mixing them to allow for complex formation. These complexes are then added to the cells in culture. thermofisher.com

Optimization of Diluents for Enhanced Transfection Efficiency in Cell Culture

The choice of diluent for the ASO and the transfection reagent can significantly impact transfection efficiency. researchgate.netcellculturedish.com While standard protocols often recommend serum-free culture media like Opti-MEM™, research has shown that other diluents can be more effective in specific contexts. thermofisher.comresearchgate.net For instance, one study found that a specific salt and buffer solution (SLRI) resulted in higher transfection efficiency of this compound compared to phosphate-buffered saline (PBS) or sodium chloride (NaCl) solutions. researchgate.net Optimization of transfection conditions is a critical step for any given cell line and experimental setup. cellculturedish.com Factors that are often optimized include the ratio of transfection reagent to nucleic acid, cell density at the time of transfection, and the duration of exposure to the transfection complexes. nih.govcellculturedish.com

Table 2: Factors to Optimize for In Vitro Transfection

ParameterRationale for OptimizationGeneral Recommendation
Transfection Reagent Dose Different cell lines have varying sensitivities to transfection reagents. cellculturedish.comFollow manufacturer's protocol initially, then perform a dose-response curve. cellculturedish.com
Nucleic Acid Concentration Sufficient concentration is needed for effect, but high amounts can be toxic.Test a range of concentrations to find the optimal balance between efficacy and viability. researchgate.net
Cell Density Cells should be in the logarithmic growth phase and at an optimal confluence (often 70-90%) for best results. cellculturedish.comthermofisher.comPlate cells the day before transfection to reach the target confluence. thermofisher.com
Complexation Medium The medium used to dilute the reagent and nucleic acid affects complex formation.Serum-free media like Opti-MEM™ are commonly recommended. thermofisher.comcellculturedish.com
Incubation Time Duration of cell exposure to transfection complexes can influence efficiency and toxicity.Typically 4-6 hours, after which the medium can be replaced with fresh growth medium. thermofisher.com

Application in Gene Silencing Studies

The primary application of this compound in a research context is for gene silencing studies, specifically to investigate the role of PKC-α. nih.govscispace.com By introducing this compound into cells, researchers can specifically reduce the levels of PKC-α mRNA, leading to a decrease in the synthesis of the PKC-α protein. nih.gov

The mechanism of action for phosphorothioate ASOs like this compound typically involves the enzyme RNase H. mdpi.comnih.gov When the ASO binds to its complementary mRNA target, it forms a DNA-RNA hybrid duplex. mdpi.com RNase H, an endogenous enzyme, recognizes this hybrid and cleaves the RNA strand, leading to the degradation of the target mRNA. mdpi.commdpi.com The ASO itself remains intact and can go on to bind and trigger the degradation of additional mRNA molecules. mdpi.com

This targeted gene knockdown allows scientists to study the functional consequences of reduced PKC-α expression in various cellular processes, such as cell proliferation, differentiation, and signal transduction. nih.gov For example, studies have used this compound to demonstrate the role of PKC-α in the growth of certain tumor cell lines in vitro and in animal models. nih.govscispace.com The ability to specifically silence a target gene makes ASOs like this compound powerful tools in functional genomics and target validation. nih.govnih.gov

Animal Models for Efficacy Testing and Pharmacodynamic Studies

The preclinical evaluation of this compound has extensively utilized animal models to determine its efficacy and to study its pharmacodynamic and pharmacokinetic properties. These models are crucial for understanding the biological activity of the compound before human clinical trials.

Xenograft Models (e.g., Nude Mice) for Tumor Microenvironment Research

Xenograft models, particularly those involving the implantation of human tumor cells into immunodeficient mice, have been fundamental in demonstrating the in vivo activity of this compound. nih.gov These models allow for the study of the drug's effect on a human tumor within a living system, providing insights into its potential therapeutic efficacy and its impact on the tumor microenvironment.

Preclinical studies have confirmed the value of this compound in glioblastoma using xenograft models. mdpi.com In these studies, human glioblastoma U-87 cells, which share characteristics with human glioblastoma such as proliferation mode and PKCα protein levels, were implanted into nude mice. nih.govmdpi.com Specifically, U-87 tumor cells were implanted either subcutaneously into the flank or intracerebrally in athymic nude mice (BALB/c, female, 10-week-old). nih.govmdpi.com

Treatment with this compound in these models led to a significant inhibition of tumor growth. nih.govmdpi.com Daily intraperitoneal administration of this compound was observed to increase the median survival time of the mice by inhibiting tumor proliferation. mdpi.com Furthermore, the antisense oligonucleotide selectively reduced the levels of its target, PKCα protein, within the subcutaneous tumors, without affecting the amounts of other isoforms like protein kinase C epsilon or protein kinase C zeta. researchgate.net Control experiments using "scramble" oligonucleotides, which have the same nucleotide composition as this compound but in a different order, did not produce an antitumor effect, even though their intratumoral concentrations were identical to this compound. mdpi.comresearchgate.net This demonstrates the sequence-specific action of this compound on its target within the tumor. The concentration of intact this compound measured in the tumor cells was found to be approximately 2.0 µM, which is 10- to 20-fold greater than the concentration required for 50% inhibition (IC50) in vitro. scispace.com

These findings from xenograft models were pivotal, as they provided the first demonstration that the growth of glioblastoma multiforme could be suppressed by an antisense PKCα oligonucleotide, suggesting its potential as a therapeutic agent for this type of cancer. researchgate.net

Table 1: Summary of this compound Efficacy in Xenograft Models

Cell Line Animal Model Tumor Location Key Findings Citations
U-87 (Human Glioblastoma) Athymic Nude Mice (BALB/c) Subcutaneous Significant reduction in tumor growth; Selective reduction of PKCα protein levels in the tumor. nih.govmdpi.comresearchgate.net
U-87 (Human Glioblastoma) Athymic Nude Mice Intracranial Increased median survival time; Significant reduction in mortality. mdpi.comscispace.com
T-24 (Bladder Carcinoma) Nude Mice Subcutaneous Dose-dependent inhibition of tumor growth. nih.govmedchemexpress.com

Pharmacokinetic Studies in Non-Human Primates

Pharmacokinetic studies in non-human primates have been essential for understanding the absorption, distribution, metabolism, and excretion of this compound, and for informing safe dosing schedules in human trials. These studies helped establish concentration parameters and identify potential safety concerns related to high plasma concentrations. scispace.com

Research in non-human primates indicated that the infusion schedule significantly impacts plasma concentrations and associated effects. For instance, a 24-hour infusion of this compound at a dose of 24 mg/kg was found to result in maximum plasma concentrations (Cmax) ranging from 18 to 26 mcg/ml. These plasma levels were reported to be well tolerated in the primate models. Notably, these concentrations are approximately 50% lower than those associated with complement activation, a potential adverse effect observed with the phosphorothioate class of oligonucleotides at high peak plasma concentrations in monkeys. scispace.com This information was critical in designing clinical trial protocols to mitigate such risks. scispace.com

Table 2: Pharmacokinetic Findings for this compound in Non-Human Primates

Parameter Value Study Details Citation
Maximum Plasma Concentration (Cmax) 18-26 mcg/ml Following a 24-hour infusion of 24 mg/kg.

Table 3: Mentioned Compounds

Compound Name
This compound
Cisplatin
Gemcitabine
Tamoxifen (B1202)

Q & A

Basic Research Question: What molecular mechanisms underlie Aprinocarsen’s antitumor effects, and how can researchers validate these mechanisms experimentally?

Answer:
this compound is a 20-mer antisense oligonucleotide targeting the 3'-untranslated region (3'-UTR) of PKCα mRNA to inhibit its translation . To validate its mechanism:

  • In vitro : Use glioma cell lines (e.g., A172) to measure PKCα mRNA/protein levels via RT-qPCR and Western blot after treatment. Assess downstream effects (e.g., NF-κB activation via EMSA or luciferase reporter assays) .
  • Functional assays : Quantify proliferation using CCK-8 or BrdU incorporation and apoptosis via Annexin V/PI flow cytometry. Compare results with PKCα-overexpressing models (e.g., U87 cells) to confirm specificity .

Advanced Research Question: How can researchers resolve contradictions in PKCα’s role in chemoresistance when designing this compound combination therapies?

Answer:
PKCα has context-dependent roles: it enhances apoptosis resistance in U1242 glioblastoma cells via NF-κB but fails to protect U87 cells from etoposide . To address contradictions:

  • Experimental design : Include isogenic cell lines with varying PKCα expression levels. Test combinations with chemotherapeutics (e.g., cisplatin) under dose-escalation protocols.
  • Mechanistic profiling : Use phosphoproteomics to map PKCα-dependent signaling pathways in resistant vs. sensitive models.
  • Synergy analysis : Apply the Chou-Talalay method to calculate combination indices (CI) and distinguish additive vs. synergistic effects .

Basic Research Question: What preclinical models are appropriate for evaluating this compound’s efficacy in vivo?

Answer:

  • Xenograft models : Implant PKCα-overexpressing glioblastoma cells (e.g., U87) into immunodeficient mice. Measure tumor volume biweekly and validate PKCα suppression via IHC post-treatment .
  • Pharmacokinetics : Use LC-MS/MS to quantify this compound levels in plasma and tumor tissue. Correlate exposure with efficacy endpoints (e.g., tumor growth inhibition rate) .

Advanced Research Question: How should researchers optimize dose regimens for this compound in combinatorial trials to minimize off-target effects?

Answer:

  • Pharmacodynamic modeling : Conduct time-course studies to link PKCα suppression duration with tumor response. Use NONMEM for population PK/PD modeling.
  • Toxicity screens : Perform RNA-seq on non-target tissues (e.g., liver, kidney) to identify off-target transcriptome changes.
  • Dose fractionation : Test intermittent dosing (e.g., weekly vs. daily) in xenografts to balance efficacy and toxicity .

Basic Research Question: What statistical methods are recommended for analyzing this compound’s in vivo efficacy data?

Answer:

  • Tumor growth analysis : Use mixed-effects models to compare growth curves between treatment groups. Apply Kaplan-Meier survival analysis for time-to-endpoint (e.g., tumor volume quadrupling).
  • Power calculations : Predefine sample sizes using G*Power to ensure adequate detection of ≥50% tumor growth inhibition (α=0.05, β=0.2) .

Advanced Research Question: How can researchers reconcile discrepancies between in vitro and in vivo responses to this compound?

Answer:

  • Microenvironmental factors : Co-culture glioma cells with astrocytes or macrophages in 3D spheroids to mimic the tumor niche. Assess this compound penetration via fluorescently labeled oligonucleotides .
  • Resistance mechanisms : Perform CRISPR-Cas9 screens to identify genes conferring resistance in vivo (e.g., efflux transporters or nucleases). Validate hits using shRNA knockdown .

Methodological Guidance: What controls are essential for ensuring reproducibility in this compound studies?

Answer:

  • Positive controls : Include PKCα siRNA or small-molecule inhibitors (e.g., Gö6983) to benchmark antisense effects.
  • Negative controls : Use scrambled-sequence oligonucleotides and validate lack of PKCα modulation.
  • Blinding : Randomize treatment groups and blind analysts during data collection to reduce bias .

Ethical Considerations: How should researchers address ethical challenges in this compound preclinical studies?

Answer:

  • IACUC compliance : Adhere to ARRIVE guidelines for xenograft studies, including humane endpoints (e.g., tumor diameter ≤1.5 cm).
  • Data transparency : Share raw qPCR, Western blot, and survival data via repositories like Figshare to enable meta-analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.